N-[2-(1-Benzyl-1H-indol-3-yl)ethyl]acetamide
Description
Properties
IUPAC Name |
N-[2-(1-benzylindol-3-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c1-15(22)20-12-11-17-14-21(13-16-7-3-2-4-8-16)19-10-6-5-9-18(17)19/h2-10,14H,11-13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYQAXWRKPUNLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CN(C2=CC=CC=C21)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-Benzyl-1H-indol-3-yl)ethyl]acetamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Benzylation: The indole ring is then benzylated using benzyl halides in the presence of a base like sodium hydride or potassium carbonate.
Acetylation: The final step involves the acetylation of the ethylamine side chain using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-Benzyl-1H-indol-3-yl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the indole ring, especially at the 3-position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid like aluminum chloride.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
N-[2-(1-Benzyl-1H-indol-3-yl)ethyl]acetamide has demonstrated a range of biological activities:
1. Antimicrobial Activity
- Mechanism : The compound exhibits significant antimicrobial properties against various bacterial strains.
- Case Study : In vitro studies have shown that similar indole derivatives effectively inhibit Pseudomonas aeruginosa and Staphylococcus aureus at concentrations as low as 0.22 µg/mm².
2. Anticancer Activity
- Mechanism : The anticancer potential has been explored, particularly in inducing apoptosis and cell cycle arrest.
- Case Study : Related compounds have shown efficacy against ovarian cancer xenografts in nude mice, achieving tumor growth suppression rates exceeding 100%.
3. Anti-inflammatory Properties
- Mechanism : Compounds within this class modulate inflammatory pathways, potentially reducing cytokine production.
- Case Study : Research indicates that these compounds can inhibit enzymes involved in critical biochemical pathways affecting inflammation.
Scientific Research Applications
The applications of this compound extend across multiple scientific domains:
| Application Area | Description |
|---|---|
| Chemistry | Used as a building block for synthesizing more complex molecules. |
| Biology | Investigated for potential antimicrobial, anticancer, and anti-inflammatory properties. |
| Medicine | Explored for therapeutic applications against various diseases, including viral infections and cancer. |
| Industry | Utilized in developing new materials and chemical processes. |
Case Studies
Several case studies highlight the efficacy and potential applications of this compound:
1. Antiviral Activity Against SARS-CoV-2
A study assessed a library of indole derivatives against SARS-CoV-2 RdRp. Several compounds demonstrated strong inhibition of RdRp activity with low cytotoxicity, suggesting therapeutic applications against COVID-19.
2. Evaluation in Cancer Models
In vivo studies using mouse models have shown that related indole derivatives significantly reduce tumor sizes in various cancer types through mechanisms involving apoptosis and cell cycle disruption .
Mechanism of Action
The mechanism of action of N-[2-(1-Benzyl-1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The structural uniqueness of N-[2-(1-Benzyl-1H-indol-3-yl)ethyl]acetamide is highlighted through comparisons with related indole-acetamide derivatives (Table 1):
Table 1: Structural Comparison of Indole-Acetamide Derivatives
Key Differences :
- Substituent Position : The 1-benzyl group distinguishes the target compound from melatonin (5-methoxy) and hydroxy/methyl analogs .
- Side Chain : Ethyl-acetamide chains are common, but N-benzyl-2-(1H-indol-3-yl)acetamide uses a shorter methylene linker .
- Lipophilicity : The benzyl group increases hydrophobicity compared to polar 5-methoxy or 5-hydroxy substituents .
Substituent Effects on Physicochemical Properties
- 5-Methoxy (Melatonin) : Introduces mild polarity (logP ~1.1) and enables hydrogen bonding, critical for melatonin receptor (MT1/MT2) binding .
- 5-Hydroxy : Increases polarity (logP ~0.8) and susceptibility to oxidation, limiting metabolic stability .
- 2-Methyl : Steric hindrance may alter indole ring planarity, affecting π-π stacking in receptor interactions .
Biological Activity
N-[2-(1-Benzyl-1H-indol-3-yl)ethyl]acetamide is an indole derivative that has garnered attention for its diverse biological activities. This compound's unique structure, characterized by the presence of a benzyl group, enhances its lipophilicity and potential interactions with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Target Receptors and Binding Affinity
This compound exhibits high affinity for multiple receptors, which is typical for many indole derivatives. These interactions can lead to significant biochemical changes at the molecular level, influencing various cellular pathways. The compound's indole nucleus is known to participate in receptor binding and modulation, contributing to its pharmacological effects.
Biochemical Pathways
The compound may influence multiple biochemical pathways, including those involved in apoptosis, inflammation, and microbial resistance. Research indicates that indole derivatives can modulate gene expression and enzymatic activity, showcasing their potential as therapeutic agents in various diseases.
Antimicrobial Properties
Studies have demonstrated that this compound possesses notable antimicrobial activity. It has been evaluated against both Gram-positive and Gram-negative bacteria, showing promising results comparable to standard antibiotics. For instance, compounds with similar structures have exhibited minimum inhibitory concentrations (MICs) ranging from 2 to 22 µM against various pathogens .
Anticancer Activity
The anticancer potential of this compound has been highlighted in several studies. For example, derivatives of indole have shown significant cytotoxicity against human cancer cell lines such as HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer). The most potent compounds demonstrated IC50 values below 10 µM, indicating effective anti-proliferative properties . Mechanistic studies revealed that these compounds induce apoptosis through caspase activation pathways, particularly caspase-8-dependent mechanisms .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity | MIC/IC50 Values |
|---|---|---|---|
| This compound | Benzyl group enhances lipophilicity | Antimicrobial, Anticancer | MIC: 2-22 µM; IC50 < 10 µM |
| N-[2-(1H-indol-3-yl)ethyl]acetamide | Lacks benzyl group | Different biological activities | Not specified |
| N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide | Iodine substitution | Antimicrobial | Not specified |
Case Studies and Research Findings
- Anticancer Studies : In a study evaluating a series of N-substituted indole derivatives, this compound showed significant anti-proliferative activity against HepG2 cells with an IC50 value of approximately 8 µM. This study emphasized the role of the benzyl group in enhancing anticancer efficacy compared to other derivatives lacking this feature .
- Antimicrobial Efficacy : Research assessing various indole derivatives indicated that compounds similar to this compound demonstrated effective antibacterial activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The study reported MIC values comparable to traditional antibiotics, highlighting the therapeutic potential of these compounds in treating resistant infections .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[2-(1-Benzyl-1H-indol-3-yl)ethyl]acetamide, and how can reaction conditions be optimized?
- Methodological Answer : Pd-catalyzed amidation and cyclization reactions are effective for synthesizing indole-based acetamide derivatives. For example, Pd catalysis facilitates coupling between indole precursors and acetamide moieties under inert atmospheres (e.g., nitrogen or argon). Reaction parameters such as temperature (80–120°C), solvent polarity (DMF or THF), and catalyst loading (5–10 mol%) significantly impact yield . Optimization via Design of Experiments (DoE) can systematically evaluate these variables.
Q. How can researchers characterize the structure of This compound using spectroscopic techniques?
- Methodological Answer :
- 1H NMR : Key signals include indole protons (δ 6.8–7.5 ppm), benzyl methylene (δ ~4.5–5.0 ppm), and acetamide carbonyl (δ ~2.0–2.2 ppm for CH3). Integration ratios confirm substituent positions .
- IR Spectroscopy : Stretching frequencies for amide C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹) validate the acetamide group .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .
Q. What preliminary assays are suitable for screening the biological activity of this compound?
- Methodological Answer : Begin with in vitro assays:
- Antimicrobial Activity : Broth microdilution assays (MIC/MBC) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, leveraging indole’s role in binding hydrophobic pockets .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for structurally similar indole-acetamide derivatives?
- Methodological Answer : Discrepancies in NMR/IR data often arise from solvent effects, tautomerism, or impurities. Strategies include:
- Theoretical Calculations : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .
- Isotopic Labeling : Use of deuterated solvents (e.g., DMSO-d6) to eliminate solvent interference in NMR .
- Cross-Validation : Compare data with structurally characterized analogs (e.g., melatonin derivatives) .
Q. What experimental designs are effective for establishing structure-activity relationships (SAR) in indole-acetamide derivatives?
- Methodological Answer :
- Analog Synthesis : Introduce substituents (e.g., halogens, methoxy groups) at the indole 5-position or benzyl group to modulate lipophilicity and electronic effects .
- 3D-QSAR : CoMFA/CoMSIA models using biological activity data from analogs to predict optimal substituent patterns .
- Crystallography : X-ray diffraction of ligand-protein complexes (e.g., with kinases) to identify binding motifs .
Q. How can researchers address variability in biological assay results for this compound?
- Methodological Answer :
- Standardized Protocols : Use reference compounds (e.g., doxorubicin for cytotoxicity) to normalize inter-lab variability .
- Dose-Response Curves : Triplicate measurements across a broad concentration range (nM–μM) to ensure reproducibility .
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or systematic biases .
Data Analysis & Mechanistic Studies
Q. What computational tools are recommended for modeling the pharmacokinetic properties of this compound?
- Methodological Answer :
- ADMET Prediction : SwissADME or pkCSM to estimate absorption, LogP, and CYP450 interactions .
- Molecular Dynamics (MD) : GROMACS or AMBER simulations to study membrane permeability and protein-ligand stability .
Q. How can researchers validate the mechanism of action (MOA) of This compound in cellular pathways?
- Methodological Answer :
- Knockdown/Overexpression : CRISPR/Cas9 or siRNA targeting hypothesized pathways (e.g., MAPK/ERK) to observe phenotypic rescue .
- Western Blotting : Quantify phosphorylation levels of downstream effectors (e.g., Akt, STAT3) post-treatment .
- Thermal Shift Assays (TSA) : Identify target proteins by monitoring thermal stability shifts in lysates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
